molecular formula C10H12O2S B6602812 methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate CAS No. 110449-91-7

methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate

Cat. No.: B6602812
CAS No.: 110449-91-7
M. Wt: 196.27 g/mol
InChI Key: HXTVBBDWXGWBRC-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate is an organic compound with the molecular formula C10H12O2S It is a derivative of benzothiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methyl ester group at the 7th position of the tetrahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate can be synthesized through several synthetic routes. One common method involves the chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using triethylsilane (Et3SiH) and iodine (I2) as reducing agents . The reaction conditions typically involve the use of an acid or Lewis acid catalyst to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiophene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For example, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes. In cancer research, the compound’s derivatives may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate is unique due to its combination of a sulfur-containing heterocycle and a methyl ester group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTVBBDWXGWBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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